molecular formula C26H37N5O5 B1139318 Tapi-1 CAS No. 163847-77-6

Tapi-1

货号 B1139318
CAS 编号: 163847-77-6
分子量: 499.6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAPI-1 (TNF-alpha protease inhibitor I) is a structural analog of TAPI-0 with similar in vitro efficacy for the inhibition of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme . It blocks the shedding of several cell surface proteins such as IL-6 and p60 TNF receptor .


Synthesis Analysis

TAPI-1 has been shown to exhibit anti-tumor efficacy in human esophageal squamous cell carcinoma cells via suppression of the NF-κB signaling pathway . Higher doses (10, 20 μM) of TAPI-1 inhibited ESCC cell viability, while a lower dose (5 μM) of TAPI-1 inhibited ESCC cell migration and invasion .


Molecular Structure Analysis

The molecular formula of TAPI-1 is C26H37N5O5 . The exact mass is 499.28 and the molecular weight is 499.612 .


Chemical Reactions Analysis

TAPI-1 blocks the shedding of several cell surface proteins such as TNF-α, IL-6 receptor, and p60 and p80 TNF receptors . It inhibits constitutive (IC 50 = 8.09 µM) and muscarinic receptor-stimulated (IC 50 = 3.61 µM) sAPPa release in HEK-293 cells expressing muscarinic receptors .


Physical And Chemical Properties Analysis

The molecular weight of TAPI-1 is 499.60 . It is soluble in DMSO .

科学研究应用

Inhibition of MMPs and TACE

Matrix metalloproteinases (MMPs): and TNF-α converting enzyme (TACE) are crucial in the process of protein shedding from cell membranes. TAPI-1 has been shown to inhibit these enzymes effectively . This inhibition is significant in research areas focusing on inflammatory processes and cancer metastasis, where MMPs and TACE play a pivotal role.

Anti-Tumor Efficacy

TAPI-1 exhibits potential anti-tumor properties, particularly in the context of esophageal squamous cell carcinoma (ESCC) . It has been observed to suppress the NF-κB signaling pathway, which is often implicated in cancer progression. This makes TAPI-1 a valuable compound for exploring novel cancer therapies.

Modulation of Cell Surface Protein Shedding

The compound is known to block the shedding of several cell surface proteins, such as TNF-α, IL-6 receptor , and p60 and p80 TNF receptors . This application is crucial for understanding cell signaling pathways and could have implications in the development of therapies for autoimmune diseases.

Impact on Cell Viability and Apoptosis

Research indicates that TAPI-1 can impair cell viability and enhance apoptosis, particularly in conjunction with chemotherapeutic agents like cisplatin . This property is being explored to potentially increase the efficacy of existing cancer treatments.

Influence on Cell Migration and Invasion

TAPI-1 has been shown to inhibit cell migration and invasion at certain concentrations . This is particularly relevant in the study of metastatic diseases, where inhibiting the spread of cancer cells is a primary objective.

Enhancement of Chemosensitivity

By modulating the NF-κB signaling pathway, TAPI-1 has been found to enhance the chemosensitivity of ESCC cells to drugs like cisplatin . This suggests that TAPI-1 could be used as an adjuvant to improve the outcomes of chemotherapy.

作用机制

Target of Action

TAPI-1, also known as UVK3UP3V6Z, primarily targets TNF-α converting enzyme (TACE) , also known as ADAM17 , and other metalloproteinases (MMPs) . These enzymes play crucial roles in the shedding of cell surface proteins, including TNF-α, IL-6 receptor, and TNF receptors .

Mode of Action

TAPI-1 inhibits the activity of TACE/ADAM17 and MMPs, preventing the cleavage and release of their substrates from the cell surface . This inhibition results in reduced levels of soluble TNF-α and other cytokines, which are critical mediators of inflammation and immune responses .

Biochemical Pathways

By inhibiting TACE/ADAM17, TAPI-1 affects the NF-κB signaling pathway . This pathway is pivotal in regulating immune responses, cell proliferation, and survival. The suppression of NF-κB signaling leads to decreased transcription of pro-inflammatory genes and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of TAPI-1, including its absorption, distribution, metabolism, and excretion (ADME) , are essential for understanding its bioavailability and therapeutic potential. TAPI-1 is known to be effective at micromolar concentrations, indicating good bioavailability at therapeutic doses . .

Result of Action

The inhibition of TACE/ADAM17 by TAPI-1 results in reduced cell viability, migration, and invasion in certain cancer cells, such as esophageal squamous cell carcinoma (ESCC) cells . Additionally, TAPI-1 enhances the sensitivity of these cells to chemotherapeutic agents like cisplatin, promoting apoptosis and reducing tumor progression .

Action Environment

The efficacy and stability of TAPI-1 can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound’s stability might be compromised in highly acidic or basic environments, potentially affecting its inhibitory activity. Moreover, the presence of other proteins or inhibitors in the cellular environment could modulate its effectiveness .

安全和危害

TAPI-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

TAPI-1 may serve as a potential adjuvant agent with cisplatin for esophageal squamous cell carcinoma therapy . It impairs ESCC cell viability, migration, and invasion and facilitates cisplatin-induced apoptosis via suppression of the NF-κB signaling pathway .

属性

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-WTOYTKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031880
Record name TAPI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TNF-a protease inhibitor 1

CAS RN

163847-77-6
Record name N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-L-alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163847-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TAP 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163847776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAPI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVK3UP3V6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of TAPI-1?

A1: TAPI-1 primarily targets a family of enzymes known as a disintegrin and metalloproteinases (ADAMs), particularly ADAM17, also known as TNF-α converting enzyme (TACE) [, , , , ].

Q2: How does TAPI-1 interact with its target?

A2: TAPI-1 acts as a hydroxamic acid-based inhibitor, binding to the zinc ion present in the active site of ADAMs, thereby preventing their proteolytic activity [, , , , ].

Q3: What are the downstream effects of inhibiting ADAM17/TACE with TAPI-1?

A3: Inhibiting ADAM17/TACE with TAPI-1 prevents the shedding of various membrane-bound proteins, including: * Epidermal growth factor receptor (EGFR) ligands like amphiregulin and transforming growth factor-alpha (TGF-α) [, , , , , ]. * Cytokines like tumor necrosis factor-alpha (TNF-α) [, , , , , , ]. * Cell adhesion molecules like syndecan-1 []. * Other receptors like Klotho [] and tumor necrosis factor receptor 1 (TNFR1) [, ].This inhibition leads to a variety of downstream effects depending on the cellular context, including altered cell signaling, proliferation, apoptosis, and inflammation.

Q4: What is the molecular formula and weight of TAPI-1?

A4: The molecular formula of TAPI-1 is C23H39N3O5, and its molecular weight is 437.57 g/mol.

Q5: Is there information available on the spectroscopic data of TAPI-1?

A5: The provided research papers do not delve into the detailed spectroscopic characterization of TAPI-1.

Q6: What is known about the material compatibility and stability of TAPI-1?

A6: The provided papers focus primarily on the biological effects of TAPI-1. Further research is needed to comprehensively understand its material compatibility and stability under various conditions.

Q7: Does TAPI-1 possess any catalytic properties?

A7: TAPI-1 is primarily recognized as an enzyme inhibitor, not a catalyst. Its function revolves around blocking the catalytic activity of target enzymes.

Q8: What are the primary applications of TAPI-1 in research?

A8: TAPI-1 is widely used in research to: * Investigate the roles of ADAM17/TACE in various biological processes, including inflammation, cell signaling, and cancer [, , , , , , , , , , , , , ]. * Explore the therapeutic potential of ADAM17/TACE inhibition in diseases like cancer, inflammation, and viral infections [, , , ].

Q9: Have there been any computational chemistry studies on TAPI-1?

A9: The provided research articles do not specifically mention computational studies on TAPI-1. Further investigation is needed to understand its binding interactions and potential modifications through computational modeling.

Q10: What is known about the structure-activity relationship (SAR) of TAPI-1 and its analogs?

A10: Although the provided papers don't detail SAR studies, it is known that modifications to the hydroxamic acid moiety of TAPI-1 can significantly impact its potency and selectivity for different metalloproteinases.

Q11: What information is available on the stability and formulation of TAPI-1?

A11: The provided research focuses primarily on the biological effects of TAPI-1. Additional research is needed to fully characterize its stability profile and explore suitable formulations for various applications.

Q12: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of TAPI-1?

A12: The research provided focuses on in vitro studies and limited in vivo experiments, providing limited information on the PK/PD profile of TAPI-1. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion in living organisms.

Q13: Has TAPI-1 shown efficacy in in vitro and in vivo models of disease?

A13: Yes, TAPI-1 has demonstrated efficacy in various in vitro and preclinical in vivo models. For instance, it inhibited:

  • Oocyte maturation in trout follicles [, ].
  • TNF-α production and cardiac dysfunction in endotoxemic mice [].
  • Soluble tumor necrosis factor receptor 1 (sTNFR1) release from corneal epithelium [].
  • EGFR ligand release and intestinal epithelial restitution [].
  • Mucin production by airway epithelial cells [, , ].
  • Nectin-4 shedding in breast cancer cell lines [].
  • Proliferation of human colonocytes [].
  • GRO-α/CXCR2 system expression in Sjögren’s syndrome [].
  • Shedding of soluble TRAIL from colon tumor cells [].
  • Cell proliferation in pancreatic cancer cells [, ].
  • Notch3 activation and vascular smooth muscle cell alignment [].
  • Hair cell regeneration in adult mouse utricles [].
  • Mucin secretion in conjunctival goblet cells [].
  • Aβ production in human embryonic kidney cells [].
  • Cardiac hypertrophy in mice [].
  • Matrix metalloproteinase-1 expression in human gingival fibroblasts [].
  • Dendritic cell chemotaxis and survival [].
  • Airway epithelial IL-8 production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。